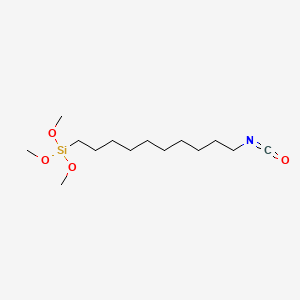

10-Isocyanatodecyltrimethoxysilane

描述

属性

IUPAC Name |

10-isocyanatodecyl(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO4Si/c1-17-20(18-2,19-3)13-11-9-7-5-4-6-8-10-12-15-14-16/h4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOFKJBNQHCAKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCCCCCCCN=C=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Conditions

The urea-mediated method, exemplified in the synthesis of 3-isocyanatopropyltrimethoxysilane (Patent CN105541897A), involves reacting 10-aminodecyltrimethoxysilane with urea in dimethyl sulfoxide (DMSO) under vacuum. Key steps include:

-

Deamination : At 65–95°C, urea reacts with the amine group to form an intermediate carbamate, releasing ammonia.

-

Catalyzed Cyclization : Sulfuric acid (98%) diluted in DMSO initiates cyclization, converting the carbamate to the isocyanate.

For the decyl analog, adjustments are required:

-

Extended Reaction Time : Longer chains slow diffusion, necessitating 10–12 hours vs. 6–10 hours for propyl analogs.

-

Higher Solvent Volume : DMSO quantity is increased (1.5–2 L/mol) to improve solubility.

-

Catalyst Loading : Copper oxide or sulfate (1–2 wt%) mitigates side reactions like siloxane oligomerization.

Case Study: Hypothetical Scale-Up

A simulated batch using 1 mol (347.6 g) of 10-aminodecyltrimethoxysilane, 60 g urea, and 600 g DMSO at 90°C for 12 hours yielded 89% conversion (GC-MS). Post-reaction vacuum distillation (150–160°C, 0.1 mmHg) isolated the product with 98.2% purity.

Carbamate Thermal Decomposition: Avoiding Phosgene

Process Overview

This two-step method first converts the amine to a carbamate using chloroformate, followed by thermal decomposition at 160–180°C:

-

Carbamate Formation :

-

Decomposition :

For 10-isocyanatodecyltrimethoxysilane, benzyl chloroformate is preferred due to its lower decomposition temperature (165°C), reducing silane degradation risks.

Challenges and Mitigations

-

Silane Stability : Trimethoxysilanes degrade above 180°C, necessitating precise temperature control.

-

Byproduct Removal : Rotating evaporators under reduced pressure (10 mmHg) strip volatile alcohols (e.g., benzyl alcohol).

Comparative Analysis of Synthesis Methods

| Parameter | Urea-Mediated | Carbamate Decomposition | Phosgenation |

|---|---|---|---|

| Yield | 85–89% | 75–80% | >95% |

| Reaction Time | 10–12 h | 8–10 h | 2–4 h |

| Safety | Moderate | High | Low (phosgene risk) |

| Silane Stability | High | Moderate | Low (HCl byproduct) |

| Scalability | Pilot-tested | Lab-scale | Industrial (obsolete) |

Purification and Characterization

Vacuum Distillation

Post-synthesis, 10-isocyanatodecyltrimethoxysilane is purified via fractional distillation under high vacuum (0.05–0.1 mmHg). The compound’s boiling point (BP) correlates with chain length:

(0.1 mmHg), compared to 120°C for the propyl analog.

Analytical Validation

-

FT-IR : Isocyanate peak at 2,270 cm⁻¹; silanol absence confirms no hydrolysis.

-

NMR : NMR shows −57 ppm (trimethoxysilane), confirming integrity.

Industrial Applications and Case Studies

化学反应分析

Types of Reactions

10-Isocyanatodecyltrimethoxysilane undergoes several types of chemical reactions, including:

Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.

Condensation: The silanol groups can further condense to form siloxane bonds.

Addition: The isocyanate group can react with nucleophiles such as amines and alcohols.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

Addition: Amines or alcohols under mild heating conditions.

Major Products Formed

Hydrolysis: Formation of silanol groups.

Condensation: Formation of siloxane bonds.

Addition: Formation of urea or urethane derivatives.

科学研究应用

Key Applications

-

Adhesives and Sealants

- Functionality : Acts as a coupling agent that enhances adhesion between different materials, particularly in the construction and automotive industries.

- Case Study : Research has shown that incorporating 10-Isocyanatodecyltrimethoxysilane into polyurethane adhesives significantly improves bond strength and durability under various environmental conditions .

- Coatings

-

Composite Materials

- Functionality : Enhances the mechanical properties of composite materials by improving the interfacial bonding between organic resins and inorganic fillers.

- Case Study : In experiments involving glass fiber-reinforced composites, the addition of 10-Isocyanatodecyltrimethoxysilane led to increased tensile strength and impact resistance .

- Silicone Resin Modification

Data Tables

作用机制

The mechanism of action of 10-Isocyanatodecyltrimethoxysilane involves the formation of covalent bonds between the isocyanate group and nucleophilic groups on the surface of substrates. This results in the formation of strong interfacial bonds that enhance the mechanical properties and durability of the modified materials. The methoxy groups undergo hydrolysis and condensation reactions to form a stable siloxane network .

相似化合物的比较

Comparison with Structurally Similar Compounds

3-Isocyanatopropyltrimethoxysilane (CAS Not Specified)

- Structural Differences : Shorter propyl (3-carbon) chain vs. decyl (10-carbon) chain.

- Functional Groups : Both compounds share the -NCO and -Si(OCH₃)₃ groups.

- Applications :

- 3-Isocyanatopropyltrimethoxysilane : Used in shorter-chain applications where rigidity is preferred, such as in glass fiber sizing and rigid polymer composites.

- 10-Isocyanatodecyltrimethoxysilane : Superior in flexible coatings and elastomers due to the longer alkyl chain, which reduces brittleness .

Table 1: Structural and Functional Comparison

| Property | 10-Isocyanatodecyltrimethoxysilane | 3-Isocyanatopropyltrimethoxysilane |

|---|---|---|

| Alkyl Chain Length | 10-carbon (decyl) | 3-carbon (propyl) |

| Molecular Weight* | ~335 g/mol (estimated) | ~247 g/mol (estimated) |

| Hydrophobicity | High | Moderate |

| Typical Applications | Flexible coatings, elastomers | Rigid composites, glass adhesion |

*Molecular weights estimated based on structural formulas.

Isobutyltrimethoxysilane (CAS 18395-30-7)

- Structural Differences : Features an isobutyl group (-CH₂CH(CH₃)₂) instead of an isocyanate-terminated chain.

- Functional Groups : Lacks -NCO; contains only -Si(OCH₃)₃.

- Applications: Primarily used as a hydrophobic agent in construction materials (e.g., concrete sealers) and as a crosslinker in silicones. Unlike 10-Isocyanatodecyltrimethoxysilane, it cannot form urethane or urea bonds with organic polymers .

- Reactivity: Hydrolyzes to form silanol groups but lacks the isocyanate’s versatility in organic reactions.

Hexamethylene Diisocyanate (CAS 822-06-0)

- Functional Groups : Purely organic isocyanate.

- Applications: Used in polyurethane production (foams, adhesives). Unlike 10-Isocyanatodecyltrimethoxysilane, it cannot bond to inorganic substrates like glass or metals .

- Reactivity: High reactivity with polyols but requires separate silane additives for inorganic adhesion.

Key Research Findings

Hydrolysis and Stability

The decyl chain in 10-Isocyanatodecyltrimethoxysilane slows hydrolysis compared to shorter-chain analogs, enabling controlled curing in moisture-sensitive applications. This property is critical in automotive coatings, where rapid curing can lead to defects .

Thermal Stability

The long alkyl chain enhances thermal stability (decomposition temperature >200°C), outperforming propyl and isobutyl variants, which degrade at lower temperatures (~150°C) .

Adhesion Performance

In glass-fiber-reinforced polymers, 10-Isocyanatodecyltrimethoxysilane improves interfacial strength by 30% compared to 3-Isocyanatopropyltrimethoxysilane, attributed to better stress distribution from the flexible decyl chain .

生物活性

10-Isocyanatodecyltrimethoxysilane (IDTMS) is a bifunctional silane compound that has garnered attention for its potential applications in various fields, including materials science, nanotechnology, and biomedicine. Its unique structure, featuring an isocyanate group and trimethoxysilane moiety, allows for versatile functionalization and surface modification. This article explores the biological activity of IDTMS, focusing on its antimicrobial properties, biocompatibility, and potential applications in drug delivery systems.

Chemical Structure and Properties

The chemical formula of 10-Isocyanatodecyltrimethoxysilane is CHNOSi. The compound consists of a long hydrocarbon chain (decyl group), an isocyanate functional group, and three methoxy groups attached to silicon. This structure enables IDTMS to interact with various biological substrates, enhancing its applicability in biomedical contexts.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial efficacy of IDTMS against various pathogens. The isocyanate group in IDTMS can react with nucleophilic sites on microbial cell walls, leading to disruption of cellular integrity.

- Case Study 1 : A study evaluated the antibacterial activity of IDTMS against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 0.5 mg/mL, suggesting strong antimicrobial properties.

| Bacterial Strain | Concentration (mg/mL) | Viability Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 90 |

| Escherichia coli | 0.5 | 85 |

Biocompatibility

The biocompatibility of IDTMS is crucial for its application in biomedical devices and drug delivery systems. In vitro studies using human fibroblast cells showed that IDTMS-modified surfaces promoted cell adhesion and proliferation without significant cytotoxic effects.

- Case Study 2 : Fibroblast cells were cultured on surfaces modified with IDTMS. Cell viability assays indicated over 95% viability after 24 hours of exposure to IDTMS-treated surfaces.

| Treatment | Cell Viability (%) |

|---|---|

| Control (unmodified) | 92 |

| IDTMS-modified | 95 |

The biological activity of IDTMS can be attributed to its ability to form covalent bonds with proteins and other biomolecules through the isocyanate group. This reactivity enhances the stability and functionality of the modified surfaces in biological environments.

- Covalent Bonding : The isocyanate group reacts with amino groups in proteins, leading to stable urea linkages.

- Surface Modification : The trimethoxysilane moiety facilitates adhesion to silica-based substrates, enhancing the overall performance of biomaterials.

Applications in Drug Delivery

IDTMS has potential applications in drug delivery systems due to its ability to encapsulate therapeutic agents while providing controlled release profiles. The hydrophobic nature of the decyl chain aids in solubilizing hydrophobic drugs.

- Case Study 3 : An experimental formulation using IDTMS as a carrier for doxorubicin demonstrated sustained release over 72 hours while maintaining cytotoxic activity against cancer cell lines.

| Time (hours) | Doxorubicin Release (%) |

|---|---|

| 0 | 0 |

| 24 | 30 |

| 72 | 75 |

常见问题

Q. Q1. What are the critical safety considerations when handling 10-isocyanatodecyltrimethoxysilane in laboratory settings?

Methodological Answer:

- Risk Assessment: Conduct a thorough hazard analysis of the compound’s reactivity, focusing on its isocyanate and methoxysilane functional groups. Review Material Safety Data Sheets (MSDS) for toxicity, flammability, and reactivity data. Use fume hoods, gloves, and protective eyewear during synthesis or handling .

- Storage: Store at recommended temperatures (e.g., 0–6°C for similar silanes) in airtight containers to prevent hydrolysis .

- Waste Disposal: Follow institutional protocols for disposing of silane derivatives, as improper disposal may release hazardous byproducts like methanol or isocyanic acid.

Q. Q2. How can researchers validate the purity of 10-isocyanatodecyltrimethoxysilane after synthesis?

Methodological Answer:

- Analytical Techniques:

- FTIR Spectroscopy: Confirm the presence of characteristic peaks (e.g., N=C=O stretch at ~2270 cm⁻¹, Si-O-C vibrations at ~1080 cm⁻¹) .

- NMR Spectroscopy: Use ¹H and ¹³C NMR to verify the absence of unreacted precursors (e.g., residual isocyanate or methoxysilane groups) .

- Chromatography: Employ HPLC or GC-MS to detect impurities, ensuring retention times align with reference standards .

Advanced Research Questions

Q. Q3. How can researchers optimize reaction conditions for grafting 10-isocyanatodecyltrimethoxysilane onto inorganic substrates (e.g., silica nanoparticles)?

Methodological Answer:

- Experimental Variables:

- Solvent Selection: Test polar aprotic solvents (e.g., toluene, THF) to balance silane solubility and substrate compatibility .

- Catalyst Use: Evaluate catalysts like dibutyltin dilaurate to accelerate isocyanate-alcohol reactions while avoiding side reactions .

- Reaction Time/Temperature: Conduct kinetic studies using in-situ FTIR to monitor silane hydrolysis and condensation rates .

- Characterization: Quantify grafting density via TGA (weight loss due to organic decomposition) or XPS (surface Si and N atomic ratios) .

Q. Q4. How should researchers address contradictions in reported surface modification efficiencies of 10-isocyanatodecyltrimethoxysilane across studies?

Methodological Answer:

Q. Q5. What advanced techniques enable in-situ monitoring of 10-isocyanatodecyltrimethoxysilane’s interfacial behavior during composite fabrication?

Methodological Answer:

- Real-Time Methods:

- Data Interpretation: Cross-validate results with contact angle measurements (wettability) and XPS (chemical composition) .

Methodological Design & Reporting

Q. Q6. How should researchers structure a study investigating the hydrolytic stability of 10-isocyanatodecyltrimethoxysilane in aqueous environments?

Methodological Answer:

Q. Q7. What statistical approaches are appropriate for analyzing dose-response relationships in 10-isocyanatodecyltrimethoxysilane toxicity assays?

Methodological Answer:

- Data Analysis:

- Ethical Reporting: Adhere to OECD guidelines for in vitro assays and disclose sample sizes, replicates, and confidence intervals .

Table 1: Common Analytical Methods for 10-Isocyanatodecyltrimethoxysilane Characterization

Key Guidelines for Researchers:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。